N-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O4/c1-34-20-8-6-19(7-9-20)28-12-14-29(15-13-28)22(31)16-21-23(32)26-10-11-30(21)24(33)27-18-4-2-17(25)3-5-18/h2-9,21H,10-16H2,1H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQETTXELJOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 364.84 g/mol
Synthesis
The synthesis of this compound involves multiple steps, including the formation of piperazine derivatives and subsequent modifications to introduce the chlorophenyl and methoxy groups. The synthetic route typically employs methods such as the Perkin reaction and Knoevenagel condensation, which are well-documented in the literature .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperazine derivatives. For instance, compounds featuring piperazine moieties have demonstrated significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives showed moderate to strong activity, with some compounds exhibiting IC50 values in the micromolar range .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies have reported strong inhibitory effects on AChE, with some derivatives achieving IC50 values lower than 10 µM . Additionally, urease inhibition has been noted, which is relevant for treating conditions such as urinary tract infections.
Anticancer Properties
The anticancer potential of compounds related to this structure has been explored extensively. Piperazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, studies have indicated that certain piperazine-based compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
Case Studies
- Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences reported on a series of piperazine derivatives that included modifications similar to those present in this compound. The results indicated that these compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
- Enzyme Inhibition Analysis : Another research effort focused on evaluating the enzyme inhibitory activities of synthesized piperazine derivatives. The findings highlighted that several compounds showed strong inhibition against AChE and urease, suggesting potential applications in treating Alzheimer's disease and other conditions linked to these enzymes .
Data Summary
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
A. N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6, )
- Structural Differences: A6 replaces the 3-oxopiperazine and 4-methoxyphenylpiperazine groups with a quinazolinone ring.
- Synthetic Yield : 48.1% (A6) vs. unreported for the target compound. The oxoethyl linker in the target compound may complicate synthesis due to steric hindrance .
B. N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (13, )
- Structural Differences : Features a butyl linker and iodobenzofuran instead of oxoethyl and 4-methoxyphenyl groups.
- Biological Activity : High affinity for D3 receptors (Ki < 1 nM) due to the dichlorophenyl group. The target compound’s 4-methoxyphenyl group may reduce affinity but improve metabolic stability .
C. Piperazinylquinoxalines ()
- Structural Differences: Quinoxaline core vs. dual piperazines.
- Activity: Piperazinylquinoxalines inhibit PI3K with IC50 values < 100 nM. The target compound’s lack of a quinoxaline scaffold may shift activity toward GPCRs rather than kinases .
Substituent Effects on Pharmacological Properties
A. Chlorophenyl vs. Fluorophenyl Substituents ()
- A2–A6 Derivatives : Chlorophenyl-substituted compounds (A4–A6) exhibit higher melting points (189–199°C) than fluorophenyl analogues (A2: 189°C; A3: 196°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .
- Bioactivity : Chlorine’s hydrophobicity may enhance membrane permeability compared to fluorine’s electronegativity, which could improve CNS penetration for the target compound .
B. Methoxy vs. Morpholine Substituents ()
- Toxicity : Piperazine derivatives (e.g., compounds [9,18]) show higher cytotoxicity (IC50: 4.4–1.9 µM) than morpholine analogues. The target compound’s 4-methoxyphenyl group may reduce toxicity compared to unsubstituted piperazines .
C. Carboxamide Linkers (–15)
- Binding Interactions: Carboxamide groups in compounds like N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide facilitate hydrogen bonding with targets. The target compound’s dual carboxamide linkages may enhance target selectivity .
A. N-Alkylation Efficiency ()
- Example: Synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester via N-alkylation (yield unreported). The target compound’s oxoethyl linker may require multi-step protection/deprotection strategies, lowering overall yield .
B. Metabolic Stability
- Methoxy Groups : The 4-methoxyphenyl group in the target compound may resist oxidative metabolism better than unsubstituted arylpiperazines, extending half-life .
Q & A
What are the key synthetic routes for this compound, and how are reaction conditions optimized?
Level: Basic
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Coupling reactions (e.g., amide bond formation between piperazine and carboxamide moieties) .
- Substitution reactions to introduce the 4-methoxyphenyl and 4-chlorophenyl groups .
- Optimization of conditions : Temperature (e.g., 0–60°C), solvent polarity (dichloromethane, ethanol), and catalysts (triethylamine) are critical for yield and purity. Reaction progress is monitored via TLC and HPLC .
What analytical techniques are used to confirm the compound’s structural integrity and purity?
Level: Basic
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups and stereochemistry (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns .
How does the compound interact with biological receptors, and what methodologies validate these interactions?
Level: Advanced
Answer:
- Targets : The compound’s piperazine core suggests affinity for dopamine D3 or serotonin receptors (5-HT1A/2A), similar to structurally related antagonists .
- Methods :
- Radioligand binding assays : Competitive displacement of [³H]spiperone in HEK-293 cells expressing cloned receptors .
- Enantioselectivity studies : Chiral HPLC separates enantiomers, revealing differential binding (e.g., (R)-enantiomer shows higher D3 affinity) .
How can researchers resolve contradictions in reported receptor binding affinities?
Level: Advanced
Answer:
Contradictions may arise from:
- Enantiomeric impurities : Validate enantiomer purity via chiral chromatography .
- Assay variability : Reproduce studies using standardized protocols (e.g., uniform cell lines, buffer pH).
- Computational docking : Compare binding poses using software like AutoDock to identify critical residues (e.g., transmembrane helices in D3 receptors) .
What in vivo models are suitable for evaluating the compound’s therapeutic efficacy?
Level: Advanced
Answer:
- Rodent models : Test CNS penetration and efficacy in Parkinson’s (6-OHDA-lesioned rats) or anxiety (elevated plus-maze) models .
- Pharmacokinetics (PK) : Measure plasma half-life (t½) and brain-to-plasma ratio via LC-MS/MS .
How is the compound’s stability assessed under physiological conditions?
Level: Advanced
Answer:
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Metabolic stability : Liver microsomal assays identify cytochrome P450-mediated oxidation (e.g., CYP3A4/2D6) .
What computational approaches predict the compound’s bioactivity and selectivity?
Level: Advanced
Answer:
- Molecular docking : Simulate interactions with receptor active sites (e.g., D3 receptor’s orthosteric pocket) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with binding energy .
What structural motifs contribute to its pharmacological profile?
Level: Basic
Answer:
- Piperazine ring : Facilitates receptor binding via hydrogen bonding .
- 4-Chlorophenyl group : Enhances lipophilicity and target affinity .
- Methoxyphenyl moiety : Modulates metabolic stability and solubility .
How are structure-activity relationship (SAR) studies designed for this compound?
Level: Advanced
Answer:
- Substituent variation : Synthesize analogs with halogens (F, Br) or alkyl groups to assess potency .
- Bioisosteric replacement : Replace piperazine with pyrrolidine to compare conformational flexibility .
What are the challenges in scaling up synthesis for preclinical studies?
Level: Advanced
Answer:
- Purification bottlenecks : Optimize column chromatography or crystallization (e.g., using CHCl₃/EtOH) .
- Yield optimization : Scale reaction steps under inert atmospheres to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
